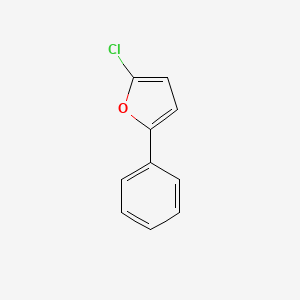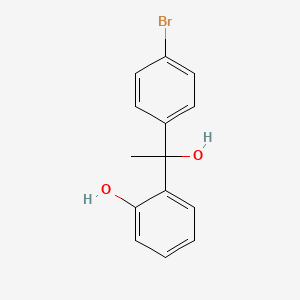
2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol is an organic compound that belongs to the class of phenols It features a bromophenyl group attached to a hydroxyethyl group, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a bromophenyl derivative reacts with a hydroxyethyl group under specific conditions to form the desired compound . The reaction typically requires a strong base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.
2-(4-Bromophenyl)ethanol: Similar structure but lacks the hydroxyl group on the phenol ring.
Uniqueness
2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol is unique due to the presence of both a bromophenyl group and a hydroxyethyl group attached to a phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H13BrO2 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C14H13BrO2/c1-14(17,10-6-8-11(15)9-7-10)12-4-2-3-5-13(12)16/h2-9,16-17H,1H3 |
InChI Key |
LKXRPYGJWUSASM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


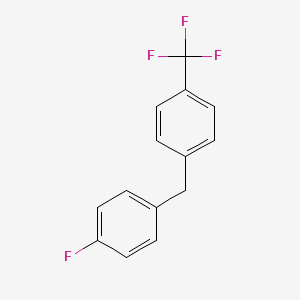
![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
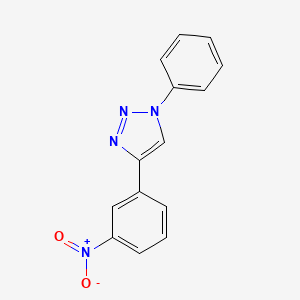
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
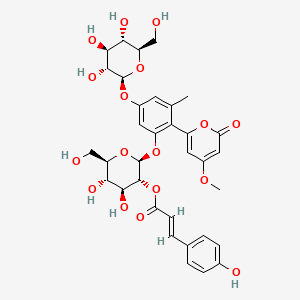

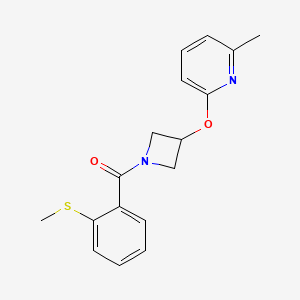
![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
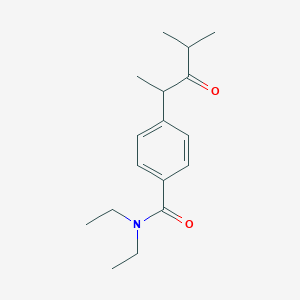
![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)
